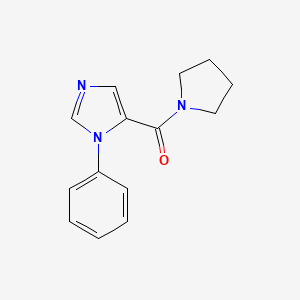
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone, also known as PIM-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PIM-1 is a kinase inhibitor that has been shown to have a wide range of biological activities, including anti-cancer and anti-inflammatory effects. In
科学的研究の応用
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the growth of various types of cancer cells, including leukemia, breast cancer, and prostate cancer. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy.
作用機序
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone is a kinase inhibitor that works by blocking the activity of the (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone kinase enzyme. The (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone kinase is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of this enzyme, (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have other biochemical and physiological effects. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone is also highly selective for the (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone kinase, making it a useful tool for studying the role of this enzyme in various cellular processes. However, (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has some limitations for lab experiments. It is a kinase inhibitor, which means that it can affect other cellular processes that are regulated by kinases. This can make it difficult to interpret the results of experiments using (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone.
将来の方向性
There are several future directions for research on (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone. One area of research is the development of more potent and selective (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone inhibitors. This could lead to the development of more effective anti-cancer drugs. Another area of research is the identification of new biological targets for (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone. This could lead to the development of new treatments for diseases such as inflammation and neurodegeneration. Finally, research on the mechanisms of action of (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone could lead to a better understanding of the role of kinases in cellular processes and the development of new therapies for a wide range of diseases.
合成法
The synthesis of (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone involves a series of chemical reactions that start with the condensation of 3-phenylimidazole-4-carboxaldehyde with 1-pyrrolidinecarboxylic acid. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to produce the final product. The synthesis of (3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone has been optimized over the years, leading to improved yields and purity.
特性
IUPAC Name |
(3-phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(16-8-4-5-9-16)13-10-15-11-17(13)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGLHGOEPXSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylimidazol-4-yl)-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)
![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)


![N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)
